

Application of Vismodegib-d7 in Pediatric Oncology Research: Detailed Application Notes and Protocols

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific and practical applications of **Vismodegib-d7**, a deuterated analog of the Hedgehog (Hh) signaling pathway inhibitor, Vismodegib. This document is intended for researchers, scientists, and drug development professionals engaged in pediatric oncology research. It details the utility of **Vismodegib-d7** as a critical tool in pharmacokinetic (PK) and metabolic studies, supported by experimental protocols and quantitative data.

Introduction to Vismodegib and the Hedgehog Pathway in Pediatric Cancers

Vismodegib is a first-in-class inhibitor of the Hedgehog signaling pathway, a crucial cascade in embryonic development that is often aberrantly reactivated in various cancers.[1] By binding to and inhibiting the Smoothened (SMO) transmembrane protein, Vismodegib effectively blocks downstream signaling, leading to the suppression of tumor growth.[2] In pediatric oncology, the Hh pathway is particularly relevant in medulloblastoma, the most common malignant brain tumor in children, where its constitutive activation is a known oncogenic driver.[3][4] Clinical studies have evaluated Vismodegib in children with recurrent or refractory medulloblastoma.[5]



The Role of Vismodegib-d7 in Research

Vismodegib-d7 is a stable isotope-labeled version of Vismodegib, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling renders the molecule heavier than its non-deuterated counterpart. While not intended for therapeutic use, Vismodegib-d7 is an indispensable tool in the research and development of Vismodegib, primarily serving as an internal standard in bioanalytical methods.[7] The near-identical chemical and physical properties to Vismodegib ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability and enhancing the accuracy and precision of quantification.[8]

Key Applications of Vismodegib-d7

- Internal Standard for Pharmacokinetic Studies: The primary application of Vismodegib-d7 is
 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
 assays for the precise quantification of Vismodegib in biological matrices such as plasma
 and cerebrospinal fluid (CSF).[7][9] This is crucial for defining the pharmacokinetic profile of
 Vismodegib in pediatric patients, including its absorption, distribution, metabolism, and
 excretion (ADME).
- Metabolite Identification and Profiling: Deuterium labeling can be utilized in studies to
 elucidate the metabolic fate of Vismodegib. By comparing the mass spectra of metabolites
 derived from Vismodegib and Vismodegib-d7, researchers can distinguish drug-related
 metabolites from endogenous molecules, aiding in the identification of metabolic pathways.
- Drug-Drug Interaction Studies: Accurate quantification of Vismodegib using Vismodegib-d7
 as an internal standard is essential when assessing the impact of co-administered drugs on
 its pharmacokinetics in the pediatric population, who are often on multiple medications.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Vismodegib, which are foundational for designing experiments utilizing **Vismodegib-d7**.

Table 1: Preclinical Pharmacokinetics of Vismodegib in a Medulloblastoma Allograft Model



Dose (mg/kg)	AUC (μmol/L*hr)	Cmax (µmol/L)
25	165	11.5
50	267	18.3
75	321	22.1

Data adapted from a study in a Ptch+/- allograft model of medulloblastoma, demonstrating dose-dependent exposure.[6]

Table 2: Clinical Pharmacokinetics of Vismodegib in Pediatric Patients with Recurrent/Refractory Medulloblastoma

Dosing Regimen	Patient BSA (m²)	Recommended Dose (mg/day)
Flat Dosing	0.67–1.32	150
Flat Dosing	1.33–2.20	300

This dosing information is based on a Phase I study in children, which aimed to establish a safe and effective dose for further investigation.[5]

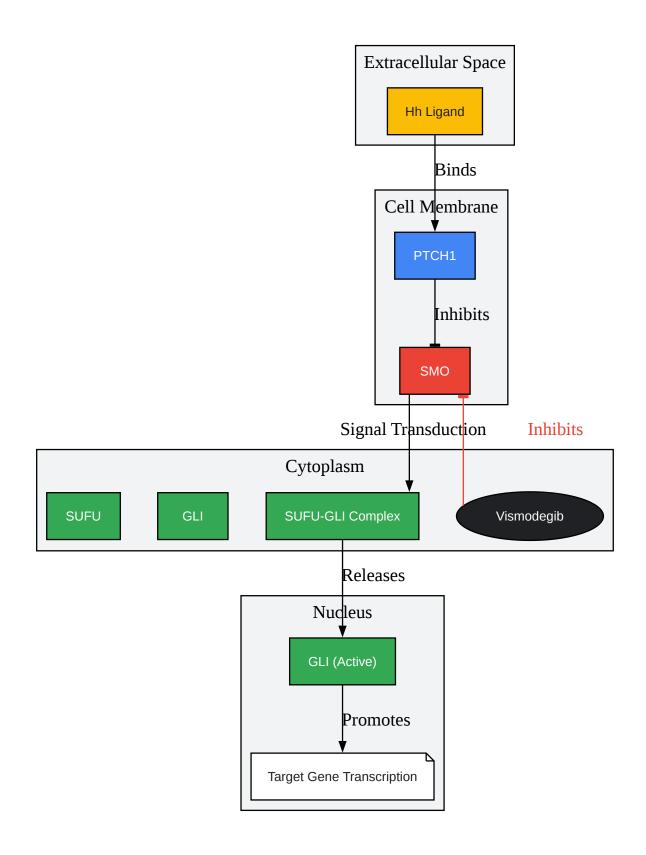
Table 3: Vismodegib Plasma Concentrations in Pediatric Patients

Dosage	N	Median Day 21 Css (μM)
85 mg/m ²	6	> 0.068
170 mg/m²	7	> 0.068

Css: Steady-state concentration. The target unbound concentration in plasma for maximal clinical benefit was determined to be $0.042-0.068~\mu M$ in preclinical studies.[10]

Signaling Pathway and Experimental Workflow Diagrams

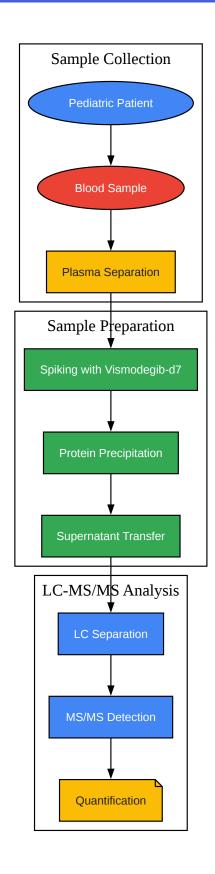




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Caption: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.





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Caption: Workflow for Pharmacokinetic Analysis of Vismodegib using Vismodegib-d7.



Experimental Protocols

Protocol 1: Quantification of Vismodegib in Pediatric Plasma using LC-MS/MS with Vismodegib-d7 as an Internal Standard

Objective: To accurately determine the concentration of Vismodegib in pediatric plasma samples.

Materials:

- Pediatric plasma samples (collected in K2EDTA tubes)
- · Vismodegib analytical standard
- Vismodegib-d7 internal standard
- · Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- · Water, LC-MS grade
- · Microcentrifuge tubes
- Calibrated pipettes
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

• Preparation of Standard and Quality Control (QC) Samples:



- Prepare stock solutions of Vismodegib and Vismodegib-d7 in a suitable organic solvent (e.g., DMSO or methanol).
- Prepare a series of calibration standards by spiking blank pediatric plasma with known concentrations of Vismodegib.
- Prepare QC samples at low, medium, and high concentrations in blank pediatric plasma.
- Sample Preparation:
 - Thaw plasma samples, calibration standards, and QC samples on ice.
 - To a 100 μL aliquot of each sample, add a fixed amount of Vismodegib-d7 internal standard solution.
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Use a suitable C18 column.
 - Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Optimize the gradient to achieve good separation of Vismodegib and Vismodegib-d7 from endogenous plasma components.
 - Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.



- Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Vismodegib and Vismodegib-d7.
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for Vismodegib and Vismodegib-d7.
 - Calculate the peak area ratio of Vismodegib to Vismodegib-d7.
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of Vismodegib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolism of Vismodegib in Human Liver Microsomes

Objective: To assess the metabolic stability of Vismodegib in vitro. **Vismodegib-d7** can be used as a reference compound to aid in the identification of metabolites.

Materials:

- Human Liver Microsomes (HLM)
- Vismodegib
- Vismodegib-d7 (for metabolite profiling)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)



- Incubator/water bath at 37°C
- LC-MS/MS system

Procedure:

- Incubation:
 - Prepare a reaction mixture containing HLM and phosphate buffer.
 - Pre-warm the mixture to 37°C.
 - Initiate the metabolic reaction by adding Vismodegib (and Vismodegib-d7 in a parallel incubation for metabolite identification) and the NADPH regenerating system.
 - Incubate at 37°C with gentle shaking.
 - Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- · Reaction Quenching:
 - Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (if different from Vismodegib-d7).
- Sample Processing:
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples to quantify the remaining parent compound (Vismodegib) at each time point.
 - For metabolite identification, analyze the samples from the Vismodegib and Vismodegibd7 incubations in full scan and product ion scan modes to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.



- Data Analysis:
 - Plot the natural logarithm of the percentage of remaining Vismodegib against time.
 - Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Conclusion

Vismodegib-d7 is a vital research tool for the preclinical and clinical development of Vismodegib in pediatric oncology. Its primary application as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding the drug's behavior in children and for optimizing dosing strategies. The protocols and data presented herein provide a framework for the effective utilization of **Vismodegib-d7** in advancing pediatric cancer research.

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